molecular formula C12H11NO4S B6330850 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid CAS No. 854751-71-6

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid

Cat. No.: B6330850
CAS No.: 854751-71-6
M. Wt: 265.29 g/mol
InChI Key: NOYWXYPTLDJORU-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is an aromatic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of amino, hydroxy, and sulfonic acid functional groups attached to a biphenyl structure. Its molecular formula is C12H11NO4S, and it has a molecular weight of approximately 265.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of biphenyl followed by nitration and subsequent reduction to introduce the amino group. The hydroxy group can be introduced through hydroxylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Large-scale synthesis may also involve continuous flow reactors to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Amino-6-hydroxy-biphenyl-3-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-amino-4-hydroxy-5-phenylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c13-11-7-9(18(15,16)17)6-10(12(11)14)8-4-2-1-3-5-8/h1-7,14H,13H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYWXYPTLDJORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)S(=O)(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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